molecular formula C16H13F3N4O3 B6451681 4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640967-15-1

4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6451681
CAS No.: 2640967-15-1
M. Wt: 366.29 g/mol
InChI Key: PUNXYLIHVGWCGA-UHFFFAOYSA-N
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Description

4-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group and a carboxamide moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) is linked via an ether oxygen to the pyridine-2-carboxamide scaffold.

Properties

IUPAC Name

4-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3/c17-16(18,19)13-2-1-9(6-22-13)15(25)23-7-11(8-23)26-10-3-4-21-12(5-10)14(20)24/h1-6,11H,7-8H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNXYLIHVGWCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified from recent patents and pharmacological studies. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID Core Structure Key Substituents Potential Applications
Target Compound Pyridine-2-carboxamide + azetidine 6-(Trifluoromethyl)pyridine-3-carbonyl, azetidin-3-yloxy Hypothesized kinase inhibition or antiviral
EP 4374877 A2 (Example 1) Diazaspiro[4.5]decene 6-(Trifluoromethyl)pyrimidin-4-yl, difluorobenzyl Oncology (kinase-targeted therapies)
EP 4374877 A2 (Example 2) Diazaspiro[3.5]nonene 6-(Trifluoromethyl)pyrimidin-4-yl, methoxyethyl azetidine Antiproliferative agents
European Patent (Example in ) Tetrahydrofuran + pyridine Difluoromethyl, methoxy, trifluoromethyl Enzyme inhibitors (e.g., proteases, kinases)
AZ331 () 1,4-Dihydropyridine Furyl, methoxyphenyl, thioether Calcium channel modulation

Key Findings from Structural Analysis

Trifluoromethyl Group Prevalence: The target compound and analogs from EP 4374877 A2 and share trifluoromethyl groups, which are known to enhance bioavailability and resistance to oxidative metabolism. This substituent is critical for binding to hydrophobic pockets in target proteins.

Azetidine vs. Larger Heterocycles : The azetidine ring in the target compound provides conformational constraint compared to larger rings (e.g., diazaspiro systems in EP 4374877 A2). This may reduce entropic penalties during binding but could limit interactions with larger active sites .

Carboxamide Functionality : The pyridine-2-carboxamide group is conserved in the target compound and AZ331 , suggesting a role in hydrogen bonding with target residues (e.g., backbone amides in kinase ATP pockets).

Divergent Applications : While the target compound’s azetidine-pyridine scaffold suggests kinase inhibition (akin to EP 4374877 A2 analogs ), AZ331’s dihydropyridine core aligns with calcium channel modulation, highlighting structural nuance driving functional divergence .

Hypothetical Physicochemical Properties

  • Solubility : The trifluoromethyl group and azetidine likely reduce aqueous solubility compared to AZ331’s dihydropyridine .
  • Metabolic Stability : The azetidine’s small ring size may increase metabolic stability relative to larger heterocycles in EP 4374877 A2 .

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